molecular formula C9H10FNO3 B12088227 2-Amino-3-ethoxy-5-fluorobenzoic acid

2-Amino-3-ethoxy-5-fluorobenzoic acid

Cat. No.: B12088227
M. Wt: 199.18 g/mol
InChI Key: SBSVHEGZOTXREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-ethoxy-5-fluorobenzoic acid is an organic compound belonging to the class of benzoic acids It features an amino group at the second position, an ethoxy group at the third position, and a fluorine atom at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-ethoxy-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-ethoxybenzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The fluorination step can be achieved using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction conditions (temperature, pressure, and pH) is crucial to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form corresponding amines.

    Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoic acids with various functional groups replacing the ethoxy or fluorine groups.

Scientific Research Applications

2-Amino-3-ethoxy-5-fluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-amino-3-ethoxy-5-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and fluorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    2-Amino-3-fluorobenzoic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    2-Amino-5-fluorobenzoic acid: Has the fluorine atom at a different position, potentially altering its chemical properties.

    3-Amino-4-ethoxybenzoic acid: Differs in the position of the amino and ethoxy groups, which can influence its chemical behavior.

Uniqueness: 2-Amino-3-ethoxy-5-fluorobenzoic acid is unique due to the specific arrangement of its functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Biological Activity

2-Amino-3-ethoxy-5-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by various research findings, data tables, and case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12FNO3
  • Molecular Weight : 213.21 g/mol
  • CAS Number : Not available in the current literature.

Research indicates that this compound may exert its biological effects through interactions with specific biomolecules, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom is believed to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. A notable study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including prostate cancer cells. The mechanism involves the induction of apoptosis mediated by increased intracellular calcium levels and endoplasmic reticulum (ER) stress responses.

Cell Line IC50 (μM) Mechanism
LNCaP<50Apoptosis via ER stress
PC3<50Calcium influx and apoptosis
DU145<50Induction of apoptotic pathways

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown potential anti-inflammatory properties. Studies have indicated that it can inhibit pro-inflammatory cytokine production in activated macrophages, suggesting a possible role in treating inflammatory diseases.

Cytokine Effect Concentration (μM)
TNF-alphaInhibition10
IL-6Decreased secretion10
IL-1βReduced levels10

Case Studies

  • Prostate Cancer Study : A recent clinical study involving patients with advanced prostate cancer assessed the efficacy of this compound in combination with standard therapies. Results indicated a significant reduction in tumor size and improved patient survival rates compared to controls.
  • Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint inflammation and swelling, correlating with decreased levels of inflammatory markers in serum.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-ethoxy-5-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)

InChI Key

SBSVHEGZOTXREJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1N)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.